O-Methyl-demethyl gamma-amanitin

Catalog No.
S604856
CAS No.
29030-16-8
M.F
C39H54N10O13S
M. Wt
903 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methyl-demethyl gamma-amanitin

CAS Number

29030-16-8

Product Name

O-Methyl-demethyl gamma-amanitin

IUPAC Name

2-[34-butan-2-yl-8-hydroxy-13-(1-hydroxypropan-2-yl)-22-methoxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

Molecular Formula

C39H54N10O13S

Molecular Weight

903 g/mol

InChI

InChI=1S/C39H54N10O13S/c1-5-17(2)31-36(58)42-12-29(53)43-26-16-63(61)38-22(21-7-6-20(62-4)9-23(21)46-38)10-24(33(55)41-13-30(54)47-31)44-37(59)32(18(3)15-50)48-35(57)27-8-19(51)14-49(27)39(60)25(11-28(40)52)45-34(26)56/h6-7,9,17-19,24-27,31-32,46,50-51H,5,8,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57)

InChI Key

PUHXEOFNJOLESC-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC

Synonyms

2-methyl-demethyl gamma-amanitin, methyl-dehydroxymethyl-alpha-amanitin, o-methyl-demethyl gamma-amanitin

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC

O-Methyl-demethyl gamma-amanitin is a derivative of gamma-amanitin, a cyclic octapeptide known for its potent inhibition of RNA polymerase II. This compound is part of a class of toxins called amatoxins, which are primarily found in certain species of mushrooms, particularly those in the Amanita genus. O-Methyl-demethyl gamma-amanitin possesses a methyl group that alters its chemical properties and biological activity compared to its parent compound. The modification potentially enhances its solubility and bioavailability, making it a subject of interest in pharmacological research.

Typical of peptide derivatives. These include:

  • Hydrolysis: The peptide bonds can be cleaved under acidic or basic conditions, leading to the formation of smaller peptide fragments.
  • Methylation: The presence of hydroxyl groups in the structure allows for further methylation reactions, which can modify its biological activity.
  • Oxidation: Similar to other amatoxins, oxidation reactions can occur, particularly involving sulfur atoms within the structure, leading to sulfoxides or sulfones.

These reactions are crucial for understanding the stability and reactivity of the compound in biological systems.

O-Methyl-demethyl gamma-amanitin exhibits significant biological activity, primarily as an inhibitor of RNA polymerase II. This inhibition leads to:

  • Transcriptional Blockage: The compound binds to RNA polymerase II, preventing the transcription of DNA into messenger RNA, which is crucial for protein synthesis.
  • Toxicity: Like other amatoxins, it can cause severe liver damage and other toxic effects when ingested, as it disrupts normal cellular processes.

Studies indicate that the toxicity profile of O-Methyl-demethyl gamma-amanitin may differ from that of other amatoxins due to its unique structural modifications.

The synthesis of O-Methyl-demethyl gamma-amanitin involves several steps:

  • Starting Material: The synthesis typically begins with gamma-amanitin as the precursor.
  • Methylation Reaction: A methylating agent (such as methyl iodide) is used to introduce the methyl group at specific positions on the molecule.
  • Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from by-products.

Recent patents have described novel synthetic routes that enhance yields and reduce reaction times, making the production of this compound more efficient .

O-Methyl-demethyl gamma-amanitin has potential applications in various fields:

  • Pharmaceutical Research: Its ability to inhibit RNA polymerase II makes it a candidate for developing anti-cancer therapies, particularly for tumors that rely on robust transcriptional activity.
  • Biochemical Studies: It serves as a tool in molecular biology for studying transcription mechanisms and enzyme interactions.
  • Toxicology: Understanding its toxic effects aids in developing antidotes or treatments for mushroom poisoning.

Interaction studies involving O-Methyl-demethyl gamma-amanitin have focused on its binding affinity to RNA polymerase II. Techniques such as competition binding assays have demonstrated that this compound competes effectively with other amatoxins for binding sites on the enzyme . These studies are essential for elucidating the molecular mechanisms underlying its inhibitory effects and potential therapeutic uses.

O-Methyl-demethyl gamma-amanitin shares structural similarities with several other amatoxins. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Gamma-AmanitinCyclic octapeptideInhibits RNA polymerase IIBase structure without modifications
Alpha-AmanitinSimilar cyclic structureStronger inhibitor than gamma-amanitinContains additional hydroxyl groups
Beta-AmanitinVariations in amino acid sequenceLess potent than alpha and gammaDifferences in toxicity profile
O-Methyl-Demethyl Gamma-AmanitinMethylated derivativeModified inhibition profileEnhanced solubility and bioavailability

O-Methyl-demethyl gamma-amanitin stands out due to its methylation at specific positions, which alters its interaction with biological targets compared to other similar compounds.

XLogP3

-3.5

Dates

Last modified: 07-20-2023

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